N~2~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-2-pyrazinecarboxamide
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Overview
Description
N~2~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-2-pyrazinecarboxamide is a complex organic compound that features a benzoxadiazole ring, a morpholine group, and a pyrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-2-pyrazinecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Morpholine Group: This step might involve nucleophilic substitution reactions where morpholine is introduced to the benzoxadiazole ring.
Formation of the Pyrazinecarboxamide Moiety: This can be synthesized through condensation reactions involving pyrazine derivatives and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, affecting the compound’s reactivity.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-2-pyrazinecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzoxadiazole derivatives, morpholine-containing compounds, and pyrazinecarboxamide derivatives. Examples include:
- 7-morpholino-2,1,3-benzoxadiazole
- 2-pyrazinecarboxamide
- Morpholine derivatives
Uniqueness
N~2~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-2-pyrazinecarboxamide is unique due to the combination of its structural features, which might confer specific properties such as enhanced binding affinity, improved solubility, or unique electronic properties.
Properties
Molecular Formula |
C15H14N6O3 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N6O3/c22-15(11-9-16-3-4-17-11)18-10-1-2-12(14-13(10)19-24-20-14)21-5-7-23-8-6-21/h1-4,9H,5-8H2,(H,18,22) |
InChI Key |
TYSPNWIQXCDUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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